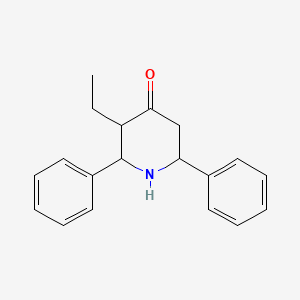

3-Ethyl-2,6-diphenylpiperidin-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-17,19-20H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXDRONNNYCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385664 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127895-86-7 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethyl 2,6 Diphenylpiperidin 4 One

Classical Approaches for the Synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-one

Traditional methods for constructing the this compound scaffold have historically relied on robust and well-established condensation reactions. These methods are valued for their reliability and the accessibility of starting materials.

Mannich Condensation Reactions in the Formation of the Piperidin-4-one Core

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.gov This three-component condensation involves an active hydrogen compound, an aldehyde, and a primary or secondary amine. nih.gov In the context of this compound synthesis, the reaction typically employs benzaldehyde (B42025), butan-2-one (ethyl methyl ketone), and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). researchgate.net

The reaction proceeds through the formation of an imine from benzaldehyde and ammonia, which then reacts with the enol form of butan-2-one. A second equivalent of benzaldehyde and the intermediate enamine then participate in a Michael addition, followed by intramolecular cyclization and dehydration to yield the piperidin-4-one ring. The ethyl group at the 3-position originates from the use of butan-2-one as the ketone component. researchgate.netresearchgate.net This multicomponent condensation is a powerful tool for creating substituted piperidines. nih.gov

Multi-component Reactions Leading to this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. organic-chemistry.org The aforementioned Mannich condensation is a prime example of an MCR used for piperidin-4-one synthesis. researchgate.netorganic-chemistry.org This one-pot synthesis offers considerable advantages over stepwise approaches by reducing the number of synthetic and purification steps, thereby saving time, resources, and minimizing waste. rug.nl

The general applicability of this MCR allows for the synthesis of a wide array of substituted piperidinones by varying the aldehyde, ketone, and amine components. For the target molecule, the specific combination of benzaldehyde, butan-2-one, and an ammonia source directly yields the this compound core structure in a single, atom-economical step.

Modern Synthetic Strategies for this compound

Contemporary synthetic efforts are increasingly focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. mdpi.com This has led to the development of advanced catalytic systems and the adoption of green chemistry principles for the synthesis of this compound.

Catalytic Methods in Piperidin-4-one Synthesis

The use of catalysts is central to modern organic synthesis, offering pathways with lower energy consumption and higher selectivity. jddhs.com In the synthesis of substituted piperidin-4-ones, various catalytic systems have been explored. For instance, a water-tolerant, heterogeneous Lewis acid catalyst, created by complexing titanium tetrachloride with cross-linked polystyrene beads, has been used for the modified Mannich multi-component condensation. researchgate.net This type of catalyst can be easily recovered and reused multiple times without significant loss of activity, enhancing the sustainability of the process. researchgate.net

Green Chemistry Approaches for this compound Production (e.g., Deep Eutectic Solvents)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govejcmpr.com A key area of development is the use of environmentally benign solvents. mdpi.com Deep Eutectic Solvents (DESs) have emerged as a promising alternative to volatile organic solvents. nih.gov DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. rsc.orgnih.gov

For the synthesis of piperidin-4-one derivatives, a deep eutectic solvent composed of glucose and urea (B33335) has proven to be an inexpensive and effective reaction medium. researchgate.netasianpubs.org The synthesis of compounds like 3-methyl-2,6-diphenyl piperidin-4-one has been successfully achieved in a glucose-urea DES, with reported yields as high as 82%. asianpubs.org This method is considered an environmentally safe and sustainable technique, leveraging renewable and non-toxic starting materials for the solvent system. researchgate.netasianpubs.org

| Method | Key Features | Example Reactants | Solvent/Catalyst | Reported Yield | Reference |

|---|---|---|---|---|---|

| Classical Mannich Condensation | Three-component, one-pot reaction | Benzaldehyde, Ketone, Ammonium Acetate | Ethanol (B145695) | Varies | researchgate.net |

| Green Synthesis in DES | Environmentally benign, sustainable | Benzaldehyde, Ketone, Ammonia | Glucose-Urea DES | 70-82% | researchgate.netasianpubs.org |

| Heterogeneous Catalysis | Reusable, water-tolerant catalyst | Ketones, Aromatic Aldehydes, Ammonium Acetate | Polystyrene-TiCl4 complex | Good | researchgate.net |

Yield Optimization and Reaction Efficiency in this compound Synthesis

The efficiency and yield of the Mannich reaction for synthesizing substituted piperidin-4-ones are influenced by several key parameters, including the catalyst, solvent, and reaction temperature. numberanalytics.comthaiscience.info While specific optimization data for this compound is not extensively detailed, studies on analogous reactions provide significant insights into maximizing reaction efficiency.

Catalyst and Solvent Effects: The choice of catalyst is crucial. Both Brønsted and Lewis acids have been employed to facilitate the reaction. Task-specific ionic liquids, such as 4-(3-sulfopropyl) morpholinium hydrogen sulfate, have been shown to be effective, reusable catalysts that can lead to good yields at room temperature. thaiscience.info The amount of catalyst is also a critical factor; for instance, in a model Mannich reaction, increasing the catalyst amount from 2 mol% to 10 mol% significantly improved the product yield, after which the benefit plateaued. thaiscience.info Solvents like ethanol are commonly used, though studies on similar multicomponent reactions have shown that acetonitrile (B52724) can sometimes work equally well, whereas other solvents may lead to inferior results. nih.gov

Table 1: Influence of Reaction Conditions on Yield in Analogous Mannich Reactions

| Catalyst Amount | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5 mol% | Room Temp | Ethanol | 85 | thaiscience.info |

| 10 mol% | Room Temp | Ethanol | 92 | thaiscience.info |

| Not specified | 60 | Acetic Acid | 74 | nih.gov |

| Not specified | 80 | Acetic Acid | 65 | nih.gov |

| Not specified | Room Temp | Acetic Acid | 25 | nih.gov |

This table presents data from analogous Mannich reactions to illustrate the impact of reaction parameters on product yield.

Stereoselective Synthesis of this compound and its Isomers

The synthesis of this compound inherently involves the creation of multiple stereocenters, making stereoselectivity a critical aspect of its synthesis.

The standard Mannich condensation used to produce 3-alkyl-2,6-diphenylpiperidin-4-ones is generally highly diastereoselective. The reaction typically yields the thermodynamically most stable isomer. X-ray crystallographic studies on numerous related piperidin-4-ones show that the piperidine (B6355638) ring adopts a stable chair conformation. chemrevlett.com In this conformation, the bulky phenyl groups at the C2 and C6 positions and the alkyl group at the C3 position preferentially occupy equatorial orientations to minimize steric strain.

This preference is confirmed by structural analysis of the reduced analogue, 3-ethyl-cis-2,6-diphenylpiperidine, where the phenyl and ethyl substituents are all found in equatorial positions, defining the cis-configuration. nih.gov This stereochemical outcome is the result of the irreversible cyclization step during the Mannich reaction, which proceeds through a transition state that favors the formation of the isomer with bulky groups in the less sterically hindered equatorial positions.

Since this compound is a chiral molecule, its synthesis from achiral precursors without any chiral influence results in a racemic mixture of two enantiomers. The production of a single enantiomer can be achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemate.

Asymmetric Synthesis: This approach involves using chiral catalysts or auxiliaries to guide the reaction toward the formation of one enantiomer over the other. numberanalytics.com Asymmetric Mannich reactions have been successfully employed for the synthesis of various enantiomerically enriched piperidine derivatives. researchgate.netmun.ca This can be achieved using chiral primary amine catalysts or by attaching a chiral auxiliary to one of the reactants, which is later removed. While this represents a powerful strategy, specific application to the enantioselective synthesis of this compound is not widely documented.

Chiral Resolution: This is a classical method for separating enantiomers from a racemic mixture. wikipedia.org Two common techniques are applicable:

Diastereomeric Salt Formation: The racemic piperidinone, which is basic, can be reacted with a chiral acid (a resolving agent) such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, having different physical properties, can often be separated by fractional crystallization. Once separated, the pure enantiomer of the piperidinone can be recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. This method has been successfully used for the resolution of related piperidine-2,6-dione drugs. nih.gov The separation relies on the differential interactions between the enantiomers and the chiral surface of the CSP. nih.govnih.gov

Synthetic Variations and Analogues Derived from this compound Precursors

The core structure of this compound serves as a scaffold for the synthesis of various analogues through modifications of the precursors or the final product.

One common variation involves using different ketones in the initial Mannich reaction. For example, using 5-chloropentan-2-one instead of diethyl ketone, along with benzaldehyde and ammonium acetate, leads to the synthesis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one. researchgate.net

Furthermore, the ketone group at the C4 position of the piperidine ring is a versatile functional handle for further transformations. A notable example is the Wolff-Kishner reduction of the C4-ketone. Treating the piperidin-4-one precursor with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) reduces the ketone to a methylene (B1212753) group, yielding the corresponding 3-ethyl-cis-2,6-diphenylpiperidine. nih.gov

Table 2: Examples of Synthetic Analogues and Variations

| Starting Piperidinone Precursor | Reagents/Reaction Type | Product | Reference |

|---|---|---|---|

| Benzaldehyde, 5-chloropentan-2-one, NH₄OAc | Mannich Reaction | 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | researchgate.net |

| This compound | Hydrazine Hydrate, KOH | 3-Ethyl-cis-2,6-diphenylpiperidine | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of 3 Ethyl 2,6 Diphenylpiperidin 4 One

X-ray Crystallography of 3-Ethyl-2,6-diphenylpiperidin-4-one and its Derivatives

Crystal Structure Determination and Unit Cell Parameters

The crystal structures of several derivatives of 2,6-diphenylpiperidin-4-one have been successfully determined. These analyses reveal the fundamental crystallographic parameters that define the crystal lattice. For instance, the closely related compound, 3-Ethyl-cis-2,6-diphenylpiperidine, crystallizes in a triclinic system. nih.gov Other derivatives, with different substituents at the 3-position or on the phenyl rings, exhibit different crystal systems, such as monoclinic. nih.govnih.govnih.gov

These studies provide the foundation for a detailed understanding of the molecule's solid-state architecture. The data collected includes the dimensions of the unit cell (a, b, c), the angles between the cell axes (α, β, γ), the volume of the unit cell (V), and the number of molecules per unit cell (Z).

Below is a table summarizing the crystallographic data for several derivatives, illustrating the variations that arise from changes in substitution.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |

| 3-Ethyl-cis-2,6-diphenylpiperidine | C₁₉H₂₃N | Triclinic | P-1 | 5.5384 | 9.2717 | 16.0483 | 75.508 | 89.474 | 81.625 | 2 | nih.gov |

| Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate | C₂₁H₂₅NO₂ | Monoclinic | P2₁/n | 10.4113 | 10.6073 | 16.2782 | 90 | 95.960 | 90 | 4 | nih.gov |

| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | C₂₀H₂₁NO | Monoclinic | C2/c | 16.7588 | 23.4597 | 8.7769 | 90 | 98.771 | 90 | 8 | nih.gov |

| t-3-Pentyl-r-2,c-6-diphenylpiperidin-4-one | C₂₂H₂₇NO | Monoclinic | P2₁/c | 12.2318 | 5.5879 | 26.9977 | 90 | 94.377 | 90 | 4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Packing and Intermolecular Interactions in this compound Crystals (e.g., Hydrogen Bonding, π-π Interactions)

The arrangement of molecules within the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. In the derivatives of this compound, these interactions are crucial for stabilizing the crystal packing.

Hydrogen Bonding: In derivatives containing N-H or O-H groups, classical hydrogen bonds are often observed. For example, in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, molecules are linked by N—H⋯O hydrogen bonds. iucr.org In the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, both O—H⋯O and C—H⋯O hydrogen bonds are present, forming intricate double ribbons. iucr.org

C—H⋯π Interactions: These are a significant feature in the packing of these aromatic-rich compounds. The hydrogen atoms of alkyl groups or the piperidine (B6355638) ring can interact with the electron-rich π-systems of the phenyl rings. In 3-Ethyl-cis-2,6-diphenylpiperidine, the crystal structure is controlled by C—H⋯π interactions. nih.gov Similar interactions are observed in derivatives where a C-H bond points towards the centroid of a phenyl ring, helping to stabilize the molecular assembly. nih.govnih.govnih.gov

Van der Waals Forces: These ubiquitous, non-specific interactions also play a collective role in the molecular packing. nih.gov

Other Weak Interactions: In derivatives with other functional groups, additional specific interactions can occur. For instance, in 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, Hirshfeld surface analysis revealed the contributions of Cl⋯H contacts to the intermolecular forces. researchgate.net Similarly, C—H⋯F interactions are noted in fluorinated analogues. iucr.org

A Hirshfeld surface analysis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one quantified the contributions of various intermolecular contacts, showing that H⋯H (58.7%), C⋯H (19.9%), Cl⋯H (11.8%), and O⋯H (8.0%) are the most significant. researchgate.net

Conformational Preferences in the Solid State for this compound (e.g., Chair, Twist-Boat)

In the solid state, the piperidin-4-one ring predominantly adopts a chair conformation . This is a consistent finding across numerous crystallographic studies of its derivatives. nih.govnih.govnih.goviucr.orgiucr.org In this preferred conformation, the bulky phenyl substituents at the C2 and C6 positions, as well as the ethyl group at C3, typically occupy equatorial positions to minimize steric hindrance. nih.govnih.gov This arrangement represents the most thermodynamically stable conformation.

However, the conformation can be influenced by substitution, particularly on the nitrogen atom. For example, the introduction of an ethyl acetate (B1210297) group at the N1 position in a related piperidine derivative forces the ring into a twisted boat conformation . nih.gov This is attributed to the electronic effects and steric demands of the N-substituent, which alters the conformational landscape of the six-membered ring. nih.gov

The specific conformation is detailed by puckering parameters and torsion angles derived from the crystallographic data. For 3-Ethyl-cis-2,6-diphenylpiperidine, which exists in a chair form, the torsion angles confirm the equatorial placement of the phenyl groups. nih.gov In contrast, for the N-substituted derivative in a twist-boat form, the phenyl groups are found in axial and equatorial positions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Assigning this compound Structure

A combination of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the substituents.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would establish the connectivity within the piperidine ring (e.g., H2-H3, H5-H6) and within the ethyl group (CH-CH₃).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic protons (H2 and H6) to the carbons of the phenyl rings, and from the protons of the ethyl group to C2, C3, and C4 of the piperidine ring, confirming the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. NOESY is vital for determining stereochemistry. It would differentiate between axial and equatorial protons and establish the relative orientation of the ethyl and phenyl groups. For example, a strong NOE between H2 and H6 would suggest a cis relationship between the two phenyl groups.

Conformational Equilibrium and Ring Inversion in this compound in Solution

In solution, the piperidine ring is not static but undergoes a dynamic equilibrium between two chair conformations through a process called ring inversion. While the solid-state structure shows a single conformation, the molecule in solution is more flexible.

For this compound, the two primary chair conformers would interconvert. One conformer would have the two phenyl groups and the ethyl group in equatorial positions, as observed in the solid state. The inverted chair form would place these bulky substituents in the more sterically hindered axial positions. Due to the significant steric strain associated with placing large phenyl groups in axial positions, the equilibrium is expected to lie heavily in favor of the all-equatorial conformer.

This dynamic process can be studied using variable-temperature NMR spectroscopy. At room temperature, if the ring inversion is fast on the NMR timescale, an averaged spectrum is observed. Upon cooling, the rate of inversion slows down, and eventually, the signals for both individual conformers may be resolved, allowing for the determination of the equilibrium constant and the activation energy of the inversion process. The principles of conformational analysis suggest that the conformer with the bulky groups in equatorial positions will be the most stable and therefore the most populated state in solution. youtube.com

Variable Temperature NMR Studies of this compound

Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution. For piperidine derivatives, VT-NMR can provide insights into ring inversion and the rotational barriers of substituents.

Studies on related piperidin-4-one systems have demonstrated the utility of VT-NMR in understanding their conformational behavior. For instance, in N,O-diacetyl-t-3-methyl-r-2, c-6-diphenylpiperidin-4-one oxime, VT ¹H NMR studies were used to determine the rotational barriers between syn and anti forms, with energy barriers (ΔG#) of 44.2 and 43.5 kJ mol⁻¹ being calculated. researchgate.net Similarly, investigations into (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one revealed a lower energy barrier to rotation for the piperidine ring compared to a five-membered pyrrolidine (B122466) ring, suggesting faster rotation at room temperature. korea.ac.kr This was attributed to less effective p-electron delocalization along the Csp2–N bond. korea.ac.kr

While specific VT-NMR data for this compound is not extensively detailed in the provided search results, the principles from these related studies are directly applicable. Such studies on this compound would be expected to reveal information about the equilibrium between different chair and boat conformations of the piperidine ring and the energetic barriers associated with these conformational changes. The ethyl and phenyl substituents' orientations would significantly influence these dynamics.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure.

Characteristic Vibrational Modes of the Piperidin-4-one Ring in this compound

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational modes.

For a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations at the B3LYP/6-31+G(d,p) level were used to interpret its vibrational frequencies. nih.gov The piperidin-4-one ring itself exhibits a number of characteristic vibrations. The C=O stretching vibration of the ketone group is typically a strong, sharp band in the IR spectrum, usually appearing in the region of 1700-1725 cm⁻¹. The C-N stretching vibrations of the piperidine ring are also identifiable, as are the various bending and stretching modes of the CH₂ groups within the ring. researchgate.net Methylene (B1212753) groups, for instance, display scissoring, rocking, wagging, and twisting vibrations. researchgate.net

The phenyl groups introduce their own set of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethyl group will contribute C-H stretching and bending vibrations.

A comprehensive analysis of the vibrational spectra of this compound would involve correlating the experimental IR and Raman data with theoretical calculations to assign each observed band to a specific molecular motion. This allows for a detailed understanding of the molecule's vibrational landscape.

Spectral Shifts and Their Correlation with Substituent Effects in this compound

The positions of vibrational bands are sensitive to the electronic environment of the functional groups, making vibrational spectroscopy a useful tool for studying substituent effects. In this compound, the ethyl and phenyl groups influence the vibrational frequencies of the piperidin-4-one ring.

NMR spectral studies on t-3-carboxyethyl-r-2,c-6-diphenylpiperidine derivatives have shown that the introduction of an equatorial carboxyethyl group at the C-3 position can cause a notable deshielding effect on the vicinal axial proton (H(2)). osti.gov While this is an NMR study, the underlying electronic effects that cause changes in chemical shifts can also influence vibrational frequencies. For example, the electron-donating or -withdrawing nature of substituents can alter bond polarities and force constants, leading to shifts in the corresponding stretching frequencies.

In the context of vibrational spectroscopy, the electronic effects of the phenyl and ethyl groups on the C=O and C-N bonds of the piperidin-4-one ring would be of particular interest. Changes in the position of the C=O stretching frequency, for instance, can provide insights into the electronic environment of the carbonyl group.

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment of this compound

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral molecules. Since this compound possesses stereocenters, these techniques are crucial for its stereochemical elucidation.

While specific CD or ORD data for this compound were not found in the provided search results, the principles of these techniques are well-established. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra, known as Cotton effect curves, are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

By comparing the experimental CD and ORD spectra of this compound with those of related compounds with known absolute configurations or with spectra predicted by quantum chemical calculations, the stereochemistry of its chiral centers can be unambiguously assigned. For example, the sign and intensity of the Cotton effect associated with the n→π* transition of the carbonyl group in the piperidin-4-one ring would be particularly informative for assigning the configuration at the adjacent stereocenters.

Mass Spectrometry for Fragmentational Pathways and High-Resolution Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways, driven by the cleavage of the bonds within the piperidine ring and the loss of its substituents.

Studies on related 1,3-cyclohexanedione (B196179) systems show that fragmentation patterns are often rationalized from the diketo form through initial 1,2- and 1,6-bond cleavages. researchgate.net For this compound, likely fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group.

Loss of substituents: Elimination of the ethyl group or the phenyl groups.

Ring cleavage: Fragmentation of the piperidine ring itself, leading to the formation of smaller, stable ions.

High-resolution mass spectrometry would be critical in identifying the elemental composition of the fragment ions, which is essential for proposing and confirming fragmentation mechanisms. kobv.demdpi.com For instance, HRMS can distinguish between fragments with the same nominal mass but different elemental formulas.

A detailed analysis of the high-resolution mass spectrum of this compound would provide a "fragmentation roadmap," offering valuable structural information that complements the data obtained from other spectroscopic techniques.

Computational and Theoretical Studies on 3 Ethyl 2,6 Diphenylpiperidin 4 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and properties. For complex organic molecules like piperidin-4-one derivatives, Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. researchgate.net

The three-dimensional structure of 3-Ethyl-2,6-diphenylpiperidin-4-one is crucial to its properties. The central piperidine (B6355638) ring is not planar and can adopt several conformations, with the "chair" form being the most common and generally the most stable for 2,6-disubstituted piperidin-4-ones. iucr.orgnih.govresearchgate.net

In crystallographic studies of analogous compounds, the piperidine ring consistently adopts a chair conformation. For instance, in 3-Ethyl-cis-2,6-diphenylpiperidine (a related compound lacking the C4-keto group), the piperidine ring is in a chair form with the phenyl groups at the 2,6-positions and the ethyl group at the 3-position all occupying equatorial orientations to minimize steric hindrance. nih.gov Similarly, the structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one also shows a chair conformation with its substituent groups in equatorial positions. iucr.org It is therefore highly probable that this compound also favors a chair conformation with its ethyl and phenyl substituents in equatorial positions.

DFT calculations are used to optimize the molecular geometry by finding the lowest energy arrangement of atoms. For the related compound, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), geometry optimization was performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net A comparison of calculated and experimental geometric parameters for similar piperidone structures shows good agreement, validating the computational approach. iucr.org

Table 1: Selected Optimized Geometrical Parameters for a Related Piperidin-4-one Derivative Data derived from studies on analogous compounds.

| Parameter | Bond Length (Å) / Bond Angle (°) | Method |

|---|---|---|

| C-N Bond Length | 1.09–1.07 | HF |

| N-H Bond Length | 1.01 | HF |

| N–C–C Bond Angle | 108.5 | HF |

| C–C–C Bond Angle | 126.6 | HF |

This interactive table is based on data for 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperdine-4-one. orientjchem.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. orientjchem.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. mdpi.comnih.gov

For piperidin-4-one derivatives, the HOMO and LUMO are typically distributed across different parts of the molecule. In a study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations showed that the HOMO and HOMO-1 orbitals are largely localized on the piperidine ring. iucr.org Conversely, the LUMO, LUMO+1, and LUMO+2 orbitals were found to be delocalized over both the piperidine and the phenyl rings. iucr.org

The calculated HOMO-LUMO energy gap for the related compound 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) was found to be 5.42 eV, suggesting significant stability. researchgate.net For 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the calculated HOMO → LUMO transition energy gap was 5.71 eV. iucr.org These values indicate that such compounds are kinetically stable.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Piperidin-4-one Derivative Data for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. iucr.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.63 |

| LUMO | -0.92 |

| Energy Gap (ΔE) | 5.71 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. uni-muenchen.de The MEP maps electron density onto the molecular surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.deyoutube.com

In computational studies of piperidin-4-one derivatives, MEP analysis is used to identify reactive sites. For 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, MEP calculations were performed to visualize the electrostatic potential. researchgate.net Generally, in such ketones, the most negative potential (red) is localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. The area around the N-H group typically shows positive potential (blue), identifying it as a hydrogen bond donor site. researchgate.net The phenyl rings present a complex landscape of charge, with the π-electron clouds offering sites for various intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

The conformation of a flexible molecule like this compound can be influenced by its environment, particularly the solvent. MD simulations can model how solvent molecules interact with the solute and affect its preferred shape. While specific MD studies on the solvent effects for this compound are not prominent in the literature, the principles are well-established. Polar solvents would be expected to stabilize conformations that have a larger dipole moment.

Furthermore, the presence of the ketone group and adjacent alpha-protons means that this compound could potentially undergo keto-enol tautomerism. The equilibrium between the keto and enol forms can be significantly affected by the solvent. MD simulations coupled with quantum mechanics (QM/MM methods) could elucidate the relative stability of the tautomers in different solvents and the energetic barriers for their interconversion.

The piperidin-4-one scaffold is of great interest in medicinal chemistry due to its presence in many bioactive molecules. orientjchem.orgontosight.ai Understanding how these compounds interact with biological targets like proteins is key to drug discovery. Molecular docking, a computational technique often used in conjunction with or as a precursor to MD simulations, predicts the preferred binding orientation of a small molecule to a larger receptor. researchgate.net

For the related compound 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), molecular docking studies were performed to investigate its binding to influenza virus receptors. researchgate.net The results showed that the compound could bind effectively within the active sites of viral proteins, indicating its potential as an antiviral agent. researchgate.net Such studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. An MD simulation following docking could further assess the stability of the predicted binding pose and the dynamics of the protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, QSAR studies are instrumental in designing and synthesizing new derivatives with enhanced therapeutic potential, such as improved anticancer or antimicrobial properties. nih.govnih.govresearchgate.net The fundamental principle involves generating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods, like Partial Least Squares (PLS), to build a predictive model. nih.gov These models can reveal which structural features are crucial for a compound's activity, thereby guiding the rational design of more potent molecules. nih.gov

The foundation of a robust QSAR model lies in the generation of relevant molecular descriptors. For a compound like this compound and its derivatives, these descriptors are calculated to represent their physicochemical properties in numerical form. The process involves calculating a wide array of descriptors, which can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and relate to the basic molecular composition, including molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the atomic connectivity within the molecule, providing information about its size, shape, and degree of branching.

Geometrical Descriptors: Also known as 3D descriptors, these are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's spatial arrangement.

Electrostatic Descriptors: These relate to the charge distribution within the molecule. An important example is the molecular electrostatic potential (MEP), which is crucial for understanding intermolecular interactions. researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO can indicate the molecule's stability. researchgate.net

Pharmacophore-Based Descriptors: These identify the spatial arrangement of key features essential for biological activity, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.govnih.gov For instance, a model might identify a specific distance between a hydrogen bond acceptor and an aromatic ring as being critical for binding. nih.gov

Table 1: Common Descriptor Types for QSAR Modeling

| Descriptor Category | Examples | Information Provided |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity, molecular shape, branching. |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional size and shape. |

| Electrostatic | Partial Charges, Dipole Moment, MEP | Charge distribution and interaction potential. |

| Quantum-Chemical | HOMO/LUMO Energies, Energy Gap | Electronic properties, reactivity, and stability. |

| Pharmacophoric | H-bond Acceptors/Donors, Aromatic Rings | Spatial arrangement of key interaction features. |

Once a statistically significant QSAR model is developed and validated, its primary application is to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This predictive capability is a cornerstone of modern drug discovery, as it allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov

For example, if a QSAR model for anticancer activity reveals that a smaller substituent at the 3-position and increased hydrophobicity of the phenyl rings enhance activity, researchers can design new analogues incorporating these features. The model can then provide a predicted activity value (e.g., pIC₅₀) for these virtual compounds. nih.gov This approach has been successfully applied to various classes of compounds, including piperidine derivatives, to identify potential leads for treating diseases like cancer and viral infections. nih.govresearchgate.net The ultimate goal is to use these validated models to screen large virtual libraries of this compound derivatives to identify the most promising candidates for further experimental investigation.

Docking Studies of this compound with Target Macromolecules (Mechanistic)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. researchgate.net This technique is crucial for understanding the mechanistic basis of a compound's biological activity. For this compound and its analogues, docking studies elucidate how these molecules interact with the active sites of therapeutic targets, such as enzymes or receptors involved in cancer or viral replication. nih.govresearchgate.netresearchgate.net These studies can confirm that the compounds bind effectively to the target and can guide further structural modifications to improve binding affinity and selectivity. nih.gov

The binding of a ligand like this compound to a protein is governed by a combination of non-covalent interactions. Docking studies on its close analogues reveal the nature of these interactions, which collectively determine the stability of the ligand-protein complex. nih.gov The primary forces at play include:

Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors (like the N-H group in the piperidine ring) and acceptors (like the carbonyl oxygen) on the ligand, and corresponding residues in the protein's active site.

Hydrophobic Interactions: The two phenyl groups at the 2- and 6-positions are major contributors to hydrophobic interactions, fitting into nonpolar pockets within the target protein.

Studies on related piperidin-4-ones have shown that the specific arrangement of functional groups is key to modulating these interactions and achieving desired biological effects. researchgate.netontosight.ai The interplay of these forces defines the binding mechanism, which is essential for the compound's function as an inhibitor or modulator of the target protein. slu.edunih.gov

Docking studies not only describe the type of interactions but also pinpoint the specific amino acid residues in the target protein that are crucial for binding. The strength of this interaction is quantified by a docking score or binding affinity, typically expressed in kcal/mol, where a more negative value indicates a more stable complex. nih.gov

While specific docking data for this compound is not detailed in the available literature, studies on its close analogues provide significant insight into its potential interactions. For instance, derivatives have been docked against various cancer and viral targets, revealing key binding modes.

Table 2: Docking Study Results for Analogues of this compound

| Compound Analogue | Target Protein (PDB ID) | Disease/Function | Key Interacting Residues | Reported Binding Affinity/Score |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Influenza A Neuraminidase | Influenza | (Not specified in abstract) | Binds well, similar to standard drugs. researchgate.net |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | RNA polymerase PB1-PB2 | Influenza | (Not specified in abstract) | Binds well, similar to standard drugs. researchgate.net |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma Target (6FS1, 6FSO) | Cancer (Myeloma) | (Not specified in abstract) | Confirmed binding to active site. nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Leukemia Target (6TJU) | Cancer (Leukemia) | (Not specified in abstract) | Compound (V) showed the best binding energies. nih.gov |

| 3-allyl-2,6-diaryl piperidin-4-ones | Ribonucleotide Reductases (RNRs) | Antimicrobial | (Not specified in abstract) | Confirmed binding. researchgate.net |

These studies collectively suggest that derivatives of this compound can effectively bind to the active sites of various therapeutically relevant proteins. The identification of these key interaction sites and binding affinities is essential for the structure-based design of new, more potent analogues. nih.gov

Mechanistic Biological Studies of 3 Ethyl 2,6 Diphenylpiperidin 4 One and Its Analogues

Enzyme Inhibition Mechanisms by 3-Ethyl-2,6-diphenylpiperidin-4-one (In vitro mechanistic studies)

Detailed in vitro mechanistic studies elucidating the direct enzyme inhibition by this compound are not extensively reported in the current scientific literature. However, studies on its analogues provide some insights into potential enzyme-inhibiting activities.

Kinetic Analysis of Enzyme-3-Ethyl-2,6-diphenylpiperidin-4-one Interactions

Structural Basis for Enzyme-3-Ethyl-2,6-diphenylpiperidin-4-one Binding (e.g., X-ray co-crystallography, computational modeling)

The structural basis for the binding of this compound to enzymes has been explored to a limited extent through computational studies of its analogues. A molecular docking study of an analogue, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, investigated its binding to influenza A virus receptors, suggesting potential interactions within protein binding sites. researchgate.net However, X-ray co-crystallography data for this compound complexed with a specific enzyme target is not currently available. The crystal structure of a related compound, 3-Ethyl-cis-2,6-diphenylpiperidine, which lacks the ketone group, has been determined, revealing a chair conformation with the phenyl groups in equatorial orientations. nih.gov This provides some information on the likely conformation of the piperidine (B6355638) ring system, which is a crucial factor in how the molecule could fit into an enzyme's active site.

Receptor Binding and Modulation by this compound (In vitro mechanistic studies)

Direct in vitro studies on the receptor binding profile and modulatory effects of this compound are scarce. The majority of available data comes from research on its analogues, particularly in the context of opioid and nociceptin (B549756) receptors.

Agonist and Antagonist Activity at Specific Receptors

There is no specific data available from in vitro functional assays to confirm whether this compound acts as an agonist or antagonist at specific receptors. However, the piperidine scaffold is a known pharmacophore for ligands of various receptors.

Allosteric Modulation Mechanisms of this compound

Currently, there are no published in vitro screening assays or mechanistic studies that have identified this compound as an allosteric modulator of any specific receptor. The potential for such activity exists given the structural class of the compound, but it remains an area for future investigation. nih.gov

Cellular Pathway Investigations of this compound Action (In vitro, mechanistic)

While direct investigations into the cellular pathways affected by this compound are limited, studies on its chlorinated analogues have provided valuable insights into their potential anti-cancer mechanisms. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their effects on hematological cancer cell lines. nih.gov

Notably, certain analogues demonstrated the ability to reduce the growth of these cancer cells. Mechanistic investigations revealed that this anti-proliferative effect was associated with an increase in the mRNA expression of key apoptosis-promoting genes, namely p53 and Bax. nih.gov The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, and its activation can lead to the upregulation of pro-apoptotic proteins like Bax. The study also included molecular docking analyses which suggested that these compounds could bind to protein targets relevant to cancer, such as those in myeloma, leukemia, and NK/T-cell lymphoma. nih.gov These findings suggest a potential mechanism of action for this class of compounds involving the induction of apoptosis through the p53/Bax pathway.

Table 1: Investigated Biological Activities of this compound Analogues

| Compound/Analogue Class | Biological Target/Activity | Key Findings |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anti-cancer; Apoptosis | Reduced growth of hematological cancer cell lines; Increased mRNA expression of p53 and Bax. nih.gov |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Antiviral (in silico) | Docking studies suggest binding to influenza A virus receptors. researchgate.net |

| 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones | Enzyme Inhibition (Aromatase) | Competitive inhibition of human placental aromatase. nih.gov |

Molecular Mechanisms of Cell Cycle Regulation by this compound

The cell cycle, a fundamental process involving chromosome replication and segregation, is tightly controlled by a complex network of regulatory proteins. icr.ac.uk Progression through the distinct phases of the cell cycle (G1, S, G2, and M) is driven by the activation and inactivation of cyclin-dependent kinases (CDKs) in partnership with their cyclin subunits. nih.govnih.gov This intricate dance of protein expression, degradation, and phosphorylation ensures the orderly transition from one phase to the next. icr.ac.uknih.gov

Research into the biological activities of piperidine derivatives has revealed their potential to modulate cell cycle progression. nih.govmdpi.com Specifically, certain analogues of this compound have demonstrated the ability to induce cell cycle arrest, a critical mechanism in cancer therapy that halts the proliferation of tumor cells. nih.govmdpi.com

Studies on related piperidine compounds have shown that they can arrest the cell cycle at the G1 phase. mdpi.com This is often achieved by modulating the expression levels of key regulatory proteins. For instance, treatment with these compounds can lead to the upregulation of p27, a cyclin-dependent kinase inhibitor, and the downregulation of cyclin E. mdpi.com The p27 protein belongs to the Cip/Kip family of CDK inhibitors, which play a crucial role in controlling the G1 to S phase transition. researchgate.net By inhibiting the activity of CDK2-cyclin E complexes, these compounds effectively halt the cell cycle in the G1 phase. mdpi.comresearchgate.net

The regulation of the cell cycle is a complex process involving multiple checkpoints to ensure genomic integrity. nih.gov DNA damage, for example, can trigger a G1 checkpoint arrest, providing time for repair before the cell commits to DNA replication. nih.govresearchgate.net This response is often mediated by the p53 tumor suppressor protein, which can induce the expression of CDK inhibitors like p21. nih.govresearchgate.net While direct evidence for this compound's effect on the p53 pathway is still emerging, the ability of its analogues to induce G1 arrest suggests a potential interplay with these critical checkpoint mechanisms.

The following table summarizes the effects of analogous compounds on cell cycle regulatory proteins.

| Compound/Analogue | Effect on Cell Cycle | Key Protein Modulation |

| Dehydroabietyl Piperazine (B1678402) Dithiocarbamate Ruthenium (II) Polypyridyl Complexes (6a and 6c) | G1 phase arrest | Upregulation of p27, Downregulation of cyclin E |

Apoptotic Pathway Induction by this compound

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells, characterized by distinct morphological changes such as cell shrinkage and chromatin condensation. nih.gov The induction of apoptosis in cancerous cells is a primary goal of many anticancer therapies. nih.gov Emerging research indicates that this compound and its analogues can trigger this cell death pathway. nih.gov

Studies on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which are structurally related to this compound, have shown their ability to induce apoptosis in various cancer cell lines. nih.gov Treatment with these compounds led to an increased expression of pro-apoptotic genes, specifically p53 and Bax. nih.gov The p53 protein, a well-known tumor suppressor, plays a central role in initiating apoptosis in response to cellular stress, while Bax, a member of the Bcl-2 family, promotes apoptosis by permeabilizing the mitochondrial outer membrane. nih.gov

The apoptotic process is often executed by a family of proteases called caspases. nih.govmdpi.com Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic features of apoptosis. nih.gov Research on piperine, a compound containing a piperidine moiety, has demonstrated its ability to significantly induce caspase-3 activity in a dose-dependent manner. nih.gov This suggests that piperidine-containing compounds can activate the caspase-dependent apoptotic pathway.

Furthermore, novel trans-platinum piperidine derivatives have been shown to induce apoptosis in tumor cells, a process confirmed by early phosphatidylserine (B164497) exposure and caspase activation. nih.gov This indicates that the piperidine scaffold is a viable component in the design of apoptosis-inducing agents.

The table below outlines the apoptotic effects observed with analogues of this compound.

| Compound/Analogue | Apoptotic Effect | Molecular Mechanism |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV) | Increased apoptosis | Upregulation of p53 and Bax mRNA expression |

| Piperine | Induction of apoptosis | Activation of caspase-3 |

| trans-Platinum piperidine derivatives | Induction of apoptosis | Caspase activation, phosphatidylserine exposure |

Signaling Cascade Modulation by this compound

The cellular signaling network is a complex web of interconnected pathways that govern fundamental processes like cell growth, proliferation, and survival. The ability of a compound to modulate these signaling cascades is a key determinant of its therapeutic potential. Piperidine-containing compounds have been shown to influence critical signaling pathways implicated in cancer. nih.gov

One such pathway is the JAK/STAT signaling cascade, which plays a vital role in hematopoiesis and immune response, and its dysregulation is often associated with cancer. nih.gov Some piperidine compounds have been found to inhibit the JAK/STAT protein kinase, thereby disrupting the anti-apoptotic and proliferative signals that are essential for cancer cell survival. nih.gov

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Studies on genistein, a compound investigated for its anticancer properties, have shown that its ability to induce apoptosis is linked to the inhibition of the ROS-dependent PI3K/Akt signal transduction pathway. mdpi.com While not a direct analogue, this research highlights a potential mechanism by which compounds with similar biological activities might function.

Molecular docking studies have provided further insights into the potential targets of piperidine derivatives. For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to bind to key proteins involved in various hematological cancers, suggesting a direct interaction with components of critical signaling pathways. nih.gov

The table below summarizes the modulation of signaling cascades by related piperidine compounds.

| Compound/Analogue | Signaling Pathway Modulated |

| Piperidine derivatives | Inhibition of JAK/STAT protein kinase |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Potential interaction with proteins in myeloma, leukemia, and lymphoma signaling |

Antimicrobial Mechanisms of Action of this compound (In vitro)

Piperidin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. eurekaselect.comnih.govbepls.com

Bacterial Target Identification and Inhibition

Several studies have highlighted the antibacterial potential of 2,6-disubstituted piperidin-4-one derivatives. bepls.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. bepls.com For example, 3-benzyl-2,6-diphenylpiperidin-4-one was found to be effective against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Klebsiella aerogenes (Gram-negative). bepls.com

While the precise molecular targets are still under investigation, molecular docking studies have been employed to predict the interactions between these compounds and bacterial proteins. researchgate.net These computational approaches help in identifying potential binding sites and understanding the structure-activity relationships that govern their antibacterial effects. researchgate.net The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. nih.gov

Antifungal Mode of Action Studies

The piperidine scaffold is also a key feature in compounds exhibiting antifungal properties. bepls.comresearchgate.net Derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown notable activity against fungal pathogens like Aspergillus niger and Candida albicans. bepls.comresearchgate.net

The primary mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane. nih.gov Azoles, for instance, inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Polyenes, another class of antifungals, directly interact with ergosterol, leading to membrane leakage. nih.gov While the specific mode of action for this compound is not yet fully elucidated, it is plausible that it or its analogues interfere with fungal cell membrane integrity or key enzymatic pathways.

Mechanisms of resistance to antifungal agents can involve alterations in the drug target, reduced intracellular drug concentration through efflux pumps, or the overexpression of the target enzyme. nih.gov Understanding these resistance mechanisms is crucial for the development of robust and effective antifungal therapies.

The table below presents the in vitro antimicrobial activity of related piperidin-4-one derivatives.

| Compound/Analogue | Bacterial Strains Inhibited | Fungal Strains Inhibited |

| 3-benzyl-2,6-diphenylpiperidin-4-one | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes | Aspergillus niger, Candida albicans |

| 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | - | Aspergillus niger |

| 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | - | Aspergillus niger |

| 2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | - | Candida albicans |

Antioxidant and Radical Scavenging Mechanisms of this compound

Antioxidants play a crucial role in protecting the body from the damaging effects of free radicals, which are implicated in various chronic diseases. who.int The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. nih.govmdpi.com

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of compounds. who.intmdpi.comtandfonline.com In this assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comtandfonline.com

Studies on 2,6-diphenylpiperidine-4-one derivatives have demonstrated their potential as antioxidants. who.int The antioxidant activity is often influenced by the nature and position of substituents on the aryl rings. who.int For instance, derivatives containing hydroxyl and methoxy (B1213986) groups have shown superior antioxidant activity compared to their unsubstituted counterparts. who.int This is consistent with the known radical scavenging properties of phenolic compounds. nih.govmdpi.com

The mechanism of radical scavenging by flavonoids and other phenolic compounds often involves hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). mdpi.com The efficiency of these mechanisms is dependent on the molecular structure, particularly the presence and location of hydroxyl groups. nih.govmdpi.com

The table below shows the antioxidant activity of some piperidin-4-one derivatives, expressed as IC50 values from the DPPH assay. A lower IC50 value indicates higher antioxidant activity.

| Compound/Analogue | DPPH Radical Scavenging Activity (IC50 µg/ml) |

| 2,6-bis(4-hydroxy-3-methoxyphenyl)-3-methylpiperidin-4-one (1b) | 1.84 ± 0.15 |

| (Z)-2,6-bis(4-hydroxy-3-methoxyphenyl)-3-methylpiperidin-4-one oxime (2b) | 4.53 |

| Ascorbic Acid (Standard) | 1.65 ± 0.16 |

Neurochemical Interactions of this compound (In vitro, mechanistic)

The piperidine scaffold is a prevalent feature in many centrally active compounds, and derivatives of 2,6-diphenyl-piperidin-4-one (B8811517) have been noted for their potential as CNS stimulants. researchgate.net However, specific in vitro mechanistic data for this compound is limited in publicly available literature. The following sections discuss the potential neurochemical interactions based on studies of broader piperidine derivatives.

Neurotransmitter Uptake and Release Modulation

Studies on various piperidine derivatives have shown that they can alter the levels of key neurotransmitters. For instance, certain chemically synthesized piperidine derivatives were found to modify brain dopamine (B1211576) and catecholamine levels in animal models. nih.gov The class of 4-phenylpiperidines, which are structurally related, has been investigated for its ability to modulate dopamine D2 receptors, acting as functional antagonists with unique "dopaminergic stabilizer" characteristics. nih.gov These compounds can influence dopamine metabolism, demonstrating the potential for the piperidine core structure to interact with neurotransmitter systems. nih.gov While these findings point to the neuroactive potential of the piperidine class, specific in vitro studies detailing the modulation of neurotransmitter uptake and release by this compound are not extensively documented.

Ion Channel Interactions

Corrosion Inhibition Mechanisms of this compound and its Derivatives

Derivatives of 2,6-diphenylpiperidin-4-one have demonstrated significant efficacy as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.networldscientific.comresearchgate.net The mechanism of action is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. researchgate.netijert.org The presence of heteroatoms (nitrogen and oxygen) and π-electrons from the phenyl rings in the molecular structure are key to this activity. researchgate.net The ring nitrogen is considered a primary site for interaction with the metal surface. researchgate.net

Adsorption Mechanism Studies (e.g., Isotherms)

The protective action of piperidin-4-one derivatives begins with their adsorption onto the metal surface, a process that can involve physical adsorption (physisorption) or chemical adsorption (chemisorption). researchgate.netmdpi.com Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the vacant d-orbitals of the metal to form a coordinate-type bond. mdpi.com

Studies on various substituted piperidin-4-ones show that their adsorption behavior often conforms to the Langmuir adsorption isotherm. researchgate.netderpharmachemica.com This model implies the formation of a monolayer of the inhibitor on the metal surface. The efficiency of inhibition increases with the concentration of the inhibitor, as more of the surface becomes covered. worldscientific.comderpharmachemica.com The mode of adsorption can be influenced by temperature; a decrease in inhibition efficiency with increasing temperature is often suggestive of a physical adsorption mechanism, as the bonds are weaker and can be disrupted by thermal energy. researchgate.net

The adsorption process is spontaneous, as indicated by the negative values of the free energy of adsorption (ΔG°ads). The magnitude of ΔG°ads can provide insight into the nature of the adsorption.

Table 1: Adsorption Characteristics of Piperidin-4-one Derivatives

| Inhibitor | Adsorption Isotherm | Key Findings |

|---|---|---|

| r-2,c-6-diphenyl-t-3-methylpiperdin-4-one with semicarbazone | Langmuir | Adsorption on the mild steel surface increases with inhibitor concentration. derpharmachemica.com |

| 3-ethyl-2,6-diphenyl-piperidin-4-one oxime (EDPO) | Not specified, but adsorption is key mechanism | Inhibitor film forms on the mild steel surface, providing protection. worldscientific.com |

| Substituted 2,6-diphenylpiperidin-4-ones | Langmuir | Suggests monolayer adsorption on the metal surface. researchgate.net |

Electrochemical Characterization of Inhibition

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to elucidate the inhibition mechanism.

Potentiodynamic Polarization: Polarization studies for piperidin-4-one derivatives, including 3-ethyl-2,6-diphenyl-piperidin-4-one oxime (EDPO), show that they typically act as mixed-type inhibitors. worldscientific.comderpharmachemica.com This means they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. worldscientific.com The addition of the inhibitor causes a decrease in the corrosion current density (icorr) without causing a significant shift in the corrosion potential (Ecorr), which is characteristic of mixed-type inhibition. derpharmachemica.com

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide further insight into the protective film's properties. For mild steel in an acidic solution with a piperidin-4-one inhibitor, the Nyquist plots typically show a semicircle, indicating that the corrosion process is mainly controlled by a charge transfer process. worldscientific.comderpharmachemica.com The addition of the inhibitor leads to an increase in the diameter of this semicircle, which corresponds to an increase in the charge transfer resistance (Rct). worldscientific.comderpharmachemica.com A higher Rct value signifies a slower corrosion rate. Concurrently, the double-layer capacitance (Cdl) value decreases. worldscientific.comderpharmachemica.com This decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer. worldscientific.com

Table 2: Electrochemical Data for Piperidin-4-one Analogue (EDPO) on Mild Steel in 1M HCl

| Concentration of EDPO (ppm) | Rct (Ω cm2) | Cdl (μF cm-2) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 49 | 165 | - |

| 50 | 152 | 96 | 67.7 |

| 100 | 241 | 72 | 79.6 |

| 150 | 365 | 58 | 86.5 |

| 200 | 482 | 45 | 89.8 |

| 250 | 551 | 32 | 91.1 |

Data adapted from a study on 3-ethyl-2,6-diphenyl-piperidin-4-one oxime (EDPO). worldscientific.com

Potential Applications and Future Research Directions for 3 Ethyl 2,6 Diphenylpiperidin 4 One

Exploration of 3-Ethyl-2,6-diphenylpiperidin-4-one as a Pharmacophore in Drug Discovery (Conceptual, not clinical)

The piperidinone scaffold, a core component of this compound, is a recognized pharmacophore present in numerous bioactive molecules and natural alkaloids. ontosight.ainih.gov This scaffold's significance lies in its ability to interact with various biological targets, making it a valuable starting point for the design of novel therapeutic agents. ontosight.ai The presence of a carbonyl group and an amine within the piperidin-4-one structure allows for the introduction of a wide array of substituents, enabling the synthesis of diverse derivatives with potentially varied pharmacological activities. nih.gov

Design Principles for Developing Novel Therapeutically Relevant Analogues

The development of new therapeutic agents based on the this compound scaffold involves several key design principles. These principles aim to enhance the compound's interaction with specific biological targets while optimizing its drug-like properties.

Structural Simplification and Modification: A common strategy in lead optimization is structural simplification, which can improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com For the this compound scaffold, this could involve modifying or replacing the phenyl and ethyl groups to explore their impact on biological activity. For instance, the introduction of different substituents on the phenyl rings can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity. acs.org

Conformational Restriction: The flexibility of a molecule can sometimes be detrimental to its binding affinity. acs.org Introducing conformational constraints, such as incorporating the piperidine (B6355638) ring into a more rigid bicyclic or spirocyclic system, can lock the molecule into a bioactive conformation, thereby improving its efficacy.

Pharmacophore-Based Virtual Screening: This computational technique can be employed to identify novel compounds with similar pharmacophoric features to a known active molecule. nih.gov By defining a pharmacophore model based on the key structural elements of this compound, researchers can screen large compound databases to find new molecules that are likely to exhibit similar biological activities. nih.gov

Lead Optimization Strategies Based on this compound Scaffold

Once a lead compound with desirable biological activity is identified, lead optimization strategies are employed to refine its properties.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different parts of the molecule contribute to its biological activity. researchgate.net By systematically synthesizing and testing a series of analogues with modifications at various positions of the this compound scaffold, researchers can build a comprehensive SAR profile. This information guides the design of more potent and selective compounds.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, the phenyl groups in this compound could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target protein.

Computational Modeling and Docking: Molecular docking is a powerful tool used to predict the binding mode and affinity of a ligand to its target protein. researchgate.net By docking analogues of this compound into the active site of a target protein, researchers can gain insights into the key interactions driving binding and use this information to design new compounds with improved affinity. nih.gov

Role of this compound in Materials Science (Conceptual)

The unique structural features of the piperidin-4-one moiety also suggest potential applications in the field of materials science.

Development of Polymeric Materials Incorporating the Piperidin-4-one Moiety

The piperidin-4-one structure can serve as a building block for the synthesis of novel polymers. Research has shown that 4-piperidone (B1582916) and its derivatives can react with aromatic hydrocarbons to form linear polymers. researchgate.netrsc.org Furthermore, N-substituted piperidones can undergo self-polymerization to create hyperbranched polymers. researchgate.netrsc.org The incorporation of the this compound moiety into a polymer backbone could impart specific properties to the resulting material, such as thermal stability or altered solubility.

Table 1: Potential Polymer Architectures from Piperidin-4-one Derivatives

| Polymer Type | Monomer(s) | Resulting Polymer Architecture | Reference |

| Linear Polymer | 4-Piperidone and aromatic hydrocarbons | Linear | researchgate.netrsc.org |

| Hyperbranched Polymer | N-(2-phenethyl)piperidone | Hyperbranched | researchgate.netrsc.org |

Photo-responsive Materials and Optoelectronic Applications

Photo-responsive materials are capable of changing their properties upon exposure to light. rug.nl While direct research on the photo-responsive properties of this compound is limited, the general class of piperidin-4-ones has been studied for its optical properties. For example, the UV-Vis spectrum of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one shows absorption bands that are assigned to electronic transitions, indicating potential for interaction with light. iucr.org By incorporating photosensitive moieties into the this compound scaffold, it may be possible to develop novel photo-responsive materials with applications in areas such as optical switching or data storage.

Catalytic Applications of this compound Derivatives

The piperidine scaffold is a common feature in many organocatalysts. The nitrogen atom within the piperidine ring can act as a Lewis base or be part of a chiral ligand in asymmetric catalysis. While there is no specific research on the catalytic applications of this compound itself, its derivatives hold conceptual promise in this area. By modifying the structure, for instance, by creating oximes or hydrazones from the ketone group, new ligands for metal-catalyzed reactions could be developed. nih.gov The chirality of certain this compound derivatives could also be exploited in asymmetric catalysis to control the stereochemical outcome of chemical reactions.

Asymmetric Catalysis using Chiral this compound Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The inherent chirality of this compound, arising from its substituted piperidine ring, makes it an attractive candidate for development into a chiral ligand.